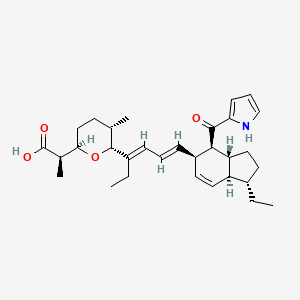

Indanomycin

描述

Indanomycin, also known as X-14547A, is a pyrroloketoindane class antibiotic characterized by its unique indane ring structure. It was first isolated from the fermentation broth of the bacterium Streptomyces sp. NRRL 8167. This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, making it a valuable compound in the field of medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of indanomycin involves complex organic reactions to construct its distinctive indane ring system. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions to form the indane ring. This is followed by various functional group modifications to achieve the final structure. Key steps often involve aldol condensations, Michael additions, and intramolecular cyclizations .

Industrial Production Methods: Industrial production of this compound typically relies on fermentation processes using Streptomyces species. The bacteria are cultured in nutrient-rich media, and the compound is extracted from the fermentation broth. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing yield .

化学反应分析

Types of Reactions: Indanomycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can modify the ketone groups in this compound, typically using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indane ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

科学研究应用

Indanomycin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its antibacterial properties and its ability to act as an ionophore, facilitating the transport of ions across biological membranes.

Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.

Industry: Utilized in the development of new antibiotics and as a tool for studying microbial resistance mechanisms.

作用机制

Indanomycin exerts its antibacterial effects by acting as an ionophore, disrupting the ion balance within bacterial cells. It facilitates the transport of monovalent and divalent cations across cell membranes, leading to cell death. The compound targets the bacterial cell membrane, creating pores that allow ions to pass through, ultimately disrupting cellular processes.

相似化合物的比较

Cafamycin: Similar structure with a methyl group replaced by an ethyl group.

16-Deethylindanomycin: Lacks an ethyl group at the 16th position.

Homothis compound: Contains a homologous indane ring structure.

Stawamycin: Another member of the pyrroloketoindane class with similar biological activities.

Uniqueness: this compound’s unique indane ring structure and its potent ionophore activity distinguish it from other antibiotics. Its ability to transport both monovalent and divalent cations across membranes is a rare and valuable property, making it a subject of extensive research.

生物活性

Indanomycin, a natural product derived from the bacterium Streptomyces, exhibits a range of biological activities that make it a subject of significant interest in pharmacology and microbiology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound belongs to the class of compounds known as pyrroloketoindanes. It is primarily recognized for its antibacterial , insecticidal , and antiparasitic properties. The compound acts as an ionophore , facilitating the transport of ions across cellular membranes, which disrupts cellular homeostasis in target organisms .

- Antibacterial Activity : this compound demonstrates potent activity against Gram-positive bacteria, including clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The ionophoric nature of this compound contributes to its ability to disrupt bacterial cell membranes, leading to cell death .

- Insecticidal Properties : Research indicates that this compound has insecticidal effects, making it a candidate for agricultural applications against pest species .

- Antiparasitic Effects : Studies have shown that this compound exhibits antiparasitic activity, although the specific mechanisms remain under investigation .

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial efficacy of this compound against various strains of Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at concentrations as low as 0.5 µg/mL. The mechanism was attributed to its ability to disrupt the proton motive force across the bacterial membrane, ultimately leading to cell lysis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1.0 µg/mL |

| Enterococcus faecalis | 2.0 µg/mL |

Case Study 2: Insecticidal Activity

In another study, this compound was tested for its insecticidal activity against Drosophila melanogaster. The compound showed significant mortality rates at doses of 10 µg per fly within 48 hours. This suggests potential for development as a biopesticide .

| Treatment Dose (µg/fly) | Mortality Rate (%) |

|---|---|

| 5 | 30 |

| 10 | 70 |

| 20 | 100 |

Case Study 3: Antiparasitic Activity

Research on this compound's antiparasitic effects highlighted its activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This compound demonstrated IC50 values in the low micromolar range, indicating potent antiparasitic effects .

Biosynthesis and Structural Insights

This compound is biosynthesized through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway. Recent genomic studies have identified key genes involved in its biosynthesis, providing insights into potential modifications for enhancing its biological activity . The cyclization process catalyzed by enzymes such as IdmH is crucial for forming the final active structure of this compound .

属性

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5S,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23+,24+,25+,27+,28+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIPOTOKPGDCHA-MWBHXQFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66513-28-8 | |

| Record name | (αR,2R,5S,6R)-6-[(1E,3E)-1-Ethyl-4-[(1S,3aR,4S,5S,7aS)-1-ethyl-2,3,3a,4,5,7a-hexahydro-4-(1H-pyrrol-2-ylcarbonyl)-1H-inden-5-yl]-1,3-butadien-1-yl]tetrahydro-α,5-dimethyl-2H-pyran-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66513-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanomycin from Streptomycesantibioticus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。